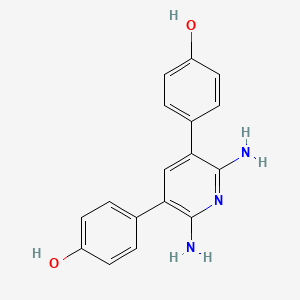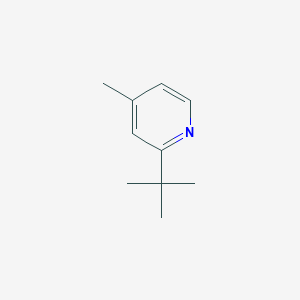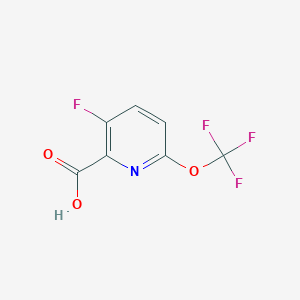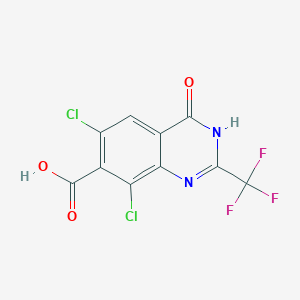
(R)-Tetrahydro-2H-pyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tetrahydro-2H-pyran-3-carbaldehyde is an organic compound with a unique structure that includes a tetrahydropyran ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydro-2H-pyran-3-carbaldehyde typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding pyranone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-Tetrahydro-2H-pyran-3-carbaldehyde may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydro-2H-pyran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Tetrahydro-2H-pyran-3-carboxylic acid.
Reduction: Tetrahydro-2H-pyran-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
®-Tetrahydro-2H-pyran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-2H-pyran-3-carbaldehyde largely depends on its role in a given chemical reaction. As an aldehyde, it can act as an electrophile, participating in nucleophilic addition reactions. The tetrahydropyran ring can also undergo ring-opening reactions under acidic or basic conditions, leading to various downstream products.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Tetrahydro-2H-pyran-3-methanol: The aldehyde group is reduced to a primary alcohol.
2,3-Dihydropyran: Lacks the aldehyde group but has a similar ring structure.
Uniqueness
®-Tetrahydro-2H-pyran-3-carbaldehyde is unique due to its specific stereochemistry and functional group placement, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(3R)-oxane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2/t6-/m0/s1 |
InChI Key |
KYHPVAHPKYNKOR-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](COC1)C=O |
Canonical SMILES |
C1CC(COC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


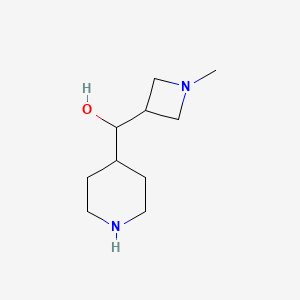

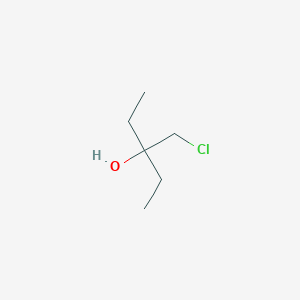
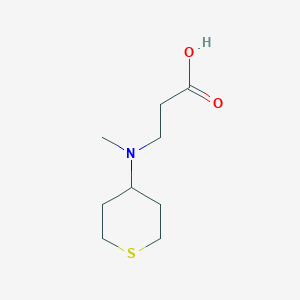
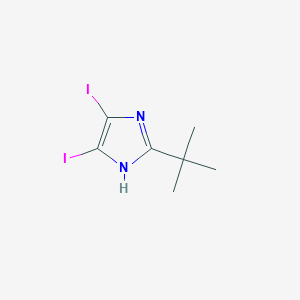
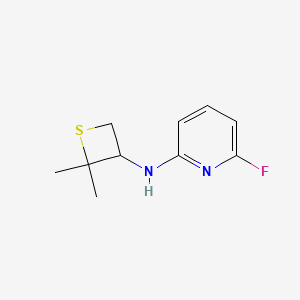
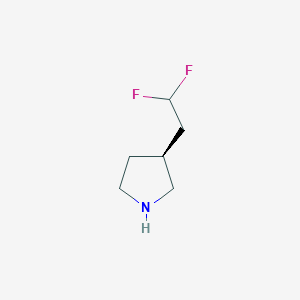

![3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile](/img/structure/B12978381.png)
![6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B12978389.png)
